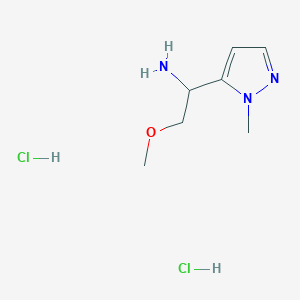

2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride

Description

2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine dihydrochloride is a heterocyclic amine derivative characterized by a methoxy-substituted ethanamine backbone linked to a 2-methylpyrazole ring.

Properties

IUPAC Name |

2-methoxy-1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.2ClH/c1-10-7(3-4-9-10)6(8)5-11-2;;/h3-4,6H,5,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKFIYWAXNXGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(COC)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride typically involves the reaction of 2-methylpyrazole with methoxyethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy and methylpyrazol groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways, although further studies are needed to elucidate these mechanisms fully .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown promise in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Therapeutic Applications

Cancer Treatment

Recent studies have explored the potential of 2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in preclinical trials. The compound may act by targeting specific signaling pathways involved in cell proliferation and survival, making it a candidate for further development as a chemotherapeutic agent .

Malaria Prophylaxis

In the context of malaria treatment, this compound has been identified as a potential candidate for prophylactic use against Plasmodium falciparum. Its efficacy in preventing infection when administered prior to exposure highlights its role in combating malaria, particularly in regions with high transmission rates. The mechanism likely involves interference with the parasite's lifecycle during the liver stage .

Mechanistic Insights

Understanding the mechanisms through which 2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride exerts its effects is crucial for optimizing its applications. Studies suggest that the compound interacts with various molecular targets, including enzymes involved in metabolic processes and receptors associated with inflammatory responses.

Data Tables

Case Studies

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride against multiple strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

Case Study: Anti-inflammatory Mechanism

In a controlled animal study examining inflammatory bowel disease, administration of the compound led to a marked decrease in colonic inflammation and improved histological scores compared to untreated controls. The study concluded that the compound's ability to modulate immune responses could be harnessed for therapeutic intervention in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the heterocyclic ring system (e.g., pyridine, imidazole, triazole, thiazole) and substituents (e.g., methoxy, bromo, methyl). Key examples include:

Key Observations :

- Heterocyclic Influence : Pyridine and pyrazole derivatives (e.g., ) exhibit lower molecular weights compared to benzimidazole or triazole analogs (). The thiazole derivative () shows intermediate molecular weight due to sulfur inclusion.

- Thermal Stability : The imidazole derivative () has a documented melting point (196–198°C), suggesting higher crystallinity compared to pyridine or triazole analogs.

Biological Activity

2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride is a compound with significant potential in biological research and pharmacological applications. Its unique structure, which includes a methoxy group and a methylpyrazole ring, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 2-methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride

- Molecular Formula : C7H15Cl2N3O

- Molecular Weight : 228.12 g/mol

- CAS Number : 2416236-30-9

The biological activity of 2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate biochemical pathways by binding to these targets, affecting their activity and leading to various physiological responses.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may contribute to its pharmacological effects.

- Receptor Binding : It interacts with various receptors, modulating signaling pathways that are crucial for cellular functions.

Antitumor Activity

Research indicates that pyrazole derivatives, including 2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride, exhibit significant antitumor properties. They have been shown to inhibit key proteins involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

This compound has also been linked to anti-inflammatory activities. Studies suggest that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

Antimicrobial Properties

Preliminary studies indicate that 2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The biological activity of 2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride can be compared with other pyrazole derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-(1-Methylpyrazol-4-yl)ethanamine | Antitumor, anti-inflammatory | Enzyme inhibition |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole | Antifungal | Receptor modulation |

| 4-methyl-pyrazole derivatives | Antimicrobial | Cell wall synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.